Methyl 3-(piperazin-1-yl)propanoate dihydrochloride
Overview
Description
“Methyl 3-(piperazin-1-yl)propanoate dihydrochloride” is a chemical compound with the CAS Number 82972-28-9 . It has a molecular weight of 245.15 . The IUPAC name for this compound is "methyl 3- (1-piperazinyl)propanoate dihydrochloride" . The Inchi Code for this compound is "1S/C8H16N2O2.2ClH/c1-12-8 (11)2-5-10-6-3-9-4-7-10;;/h9H,2-7H2,1H3;2*1H" .
Molecular Structure Analysis
The molecular structure of “Methyl 3-(piperazin-1-yl)propanoate dihydrochloride” can be represented by the Inchi Code "1S/C8H16N2O2.2ClH/c1-12-8 (11)2-5-10-6-3-9-4-7-10;;/h9H,2-7H2,1H3;2*1H" .Physical And Chemical Properties Analysis
“Methyl 3-(piperazin-1-yl)propanoate dihydrochloride” is a solid at room temperature . It has a molecular weight of 245.15 .Scientific Research Applications
Anticonvulsant and Antinociceptive Activity
Methyl 3-(piperazin-1-yl)propanoate dihydrochloride has been explored for its potential as an anticonvulsant. Kamiński et al. (2016) synthesized new piperazinamides of 3-methyl- and 3,3-dimethyl-(2,5-dioxopyrrolidin-1-yl)propanoic or butanoic acids, displaying significant anticonvulsant properties in preclinical seizure models in mice. This compound was also observed as a relatively effective binder to neuronal voltage-sensitive sodium and L-type calcium channels, indicating its potential in controlling seizures and pain responses (Kamiński et al., 2016).
Antidepressant and Antianxiety Activity
A derivative of methyl 3-(piperazin-1-yl)propanoate dihydrochloride, specifically 1-{[3-(furan-2-yl)-5-substituted phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine, was synthesized and tested for its antidepressant and antianxiety activities. Kumar et al. (2017) found that certain compounds in this series reduced immobility times in mice and exhibited significant antianxiety activity, suggesting their potential use in the treatment of depression and anxiety disorders (Kumar et al., 2017).
Antimalarial Properties
Methyl 3-(piperazin-1-yl)propanoate dihydrochloride also demonstrates potential in antimalarial applications. Mi Sui-qing (2010) synthesized 3-[4-(7-choloquinolin-4-yl) piperazin-1-yl] propanoic acid, an active metabolite of piperaquine, which is a compound used in antimalarial treatments. This study highlights the compound's relevance in developing derivatives for antimalarial therapies (Mi Sui-qing, 2010).
Anticancer Activity
The compound's derivatives have shown potential in cancer treatment. Jiang et al. (2007) investigated a derivative, 4-Methyl-piperazine-1-carbodithioic acid 3-cyano-3,3-diphenylpropyl ester hydrochloride, for its in vivo and in vitro anticancer activity. The study analyzed its metabolites in rat plasma and tissues, indicating its potential in anticancer applications (Jiang et al., 2007).
Safety And Hazards
The safety information for “Methyl 3-(piperazin-1-yl)propanoate dihydrochloride” includes several hazard statements: H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P310, P312, P332+P313, P362, P403+P233, P405, P501 . It’s recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
properties
IUPAC Name |
methyl 3-piperazin-1-ylpropanoate;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2.2ClH/c1-12-8(11)2-5-10-6-3-9-4-7-10;;/h9H,2-7H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXHPUWREJXMEDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCN1CCNCC1.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(piperazin-1-yl)propanoate dihydrochloride | |
CAS RN |
82972-28-9 | |
Record name | methyl 3-(piperazin-1-yl)propanoate dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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